Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Vorbereitungsmethoden
The synthesis of ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-bromo-4-fluorobenzo[d]thiazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microorganisms. The thiazole ring can interact with various biological pathways, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
2-Bromo-4-fluorobenzo[d]thiazole-6-carboxylic acid: The carboxylic acid form of the compound.
6-Bromo-2-methylbenzo[d]thiazole: A related compound with a methyl group instead of a carboxylate ester.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H7BrFNO2S |
---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2S/c1-2-15-9(14)5-3-6(12)8-7(4-5)16-10(11)13-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JCZHXUDTUVKJFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.